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molecular formula C16H13NO2 B071280 Ethyl 5-(2-phenyleth-1-ynyl)nicotinate CAS No. 175203-65-3

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate

Cat. No. B071280
M. Wt: 251.28 g/mol
InChI Key: XYMCXALGLXBQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383825B2

Procedure details

To a solution of ethyl 5-bromonicotinate (1.15 g, 5 mmol) in ethyl acetate (20 mL) under an N2 atmosphere, was added triethylamine (1.1 mL, 7.5 mmol, 1.5 eq.), phenyl acetylene (0.766 g, 7.5 mmol, 1.5 eq.), dichloro-bis(triphenylphosphine)-palladium(II) (176 mg, 0.25 mmol, 0.05 eq.), and copper iodide (10 mg, 0.05 mmol, 0.01 eq). The reaction mixture was heated at 50° C. for 20 h before being cooled to room temperature, filtered through a pad of celite, and solvent evaporated to provide a dark brown oil. Silica gel column chromatography (9/1-4/1 hexanes/EtOAc elution) provided the title compound as a pale yellow oil (1.26 g, yield 100%). 1H NMR (300 MHz, CDCl3) δ 9.11 (d, J=1.8 Hz, 1H), 8.87 (d, J=2.1 Hz, 1H), 8.39 (dd, J=1.8, 2.1 Hz, 1H), 7.56-7.53 (m, 2H), 7.40-7.30 (m, 3H), 4.42 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H); ESI-MS m/z 251.9 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.766 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenylphosphine) palladium(II)
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(N(CC)CC)C.[C:20]1([C:26]#[CH:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(OCC)(=O)C.[Cu](I)I>[CH2:10]([O:9][C:7](=[O:8])[C:6]1[CH:12]=[C:2]([C:27]#[C:26][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:3]=[N:4][CH:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OCC)C1
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.766 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
dichloro-bis(triphenylphosphine) palladium(II)
Quantity
176 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite, and solvent
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a dark brown oil
WASH
Type
WASH
Details
Silica gel column chromatography (9/1-4/1 hexanes/EtOAc elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=CC(=C1)C#CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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